tert-Butyl 3-bromo-4-ethoxybenzoate
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Overview
Description
tert-Butyl 3-bromo-4-ethoxybenzoate: is an organic compound with the molecular formula C13H17BrO3. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with a tert-butyl group, a bromine atom, and an ethoxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-4-ethoxybenzoate can be synthesized through a multi-step process involving the bromination of 4-ethoxybenzoic acid followed by esterification with tert-butyl alcohol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-4-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed:
Substitution Reactions: Products such as tert-butyl 3-azido-4-ethoxybenzoate or tert-butyl 3-thiocyanato-4-ethoxybenzoate.
Reduction Reactions: tert-Butyl 3-hydro-4-ethoxybenzoate.
Oxidation Reactions: tert-Butyl 3-bromo-4-carboxybenzoate.
Scientific Research Applications
tert-Butyl 3-bromo-4-ethoxybenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.
Medicine: Potential use in the development of new drugs due to its ability to undergo various chemical modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-4-ethoxybenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy group can undergo oxidation or hydrolysis. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
tert-Butyl bromoacetate: Similar in structure but with a bromoacetate group instead of a bromobenzoate group.
tert-Butyl 4-bromo-3-ethoxybenzoate: Similar but with different positions of the bromine and ethoxy groups on the benzene ring.
tert-Butyl bromide: Contains a tert-butyl group attached to a bromine atom without the benzoate structure.
Uniqueness: tert-Butyl 3-bromo-4-ethoxybenzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the tert-butyl group offers steric protection, while the bromine and ethoxy groups allow for diverse chemical transformations. This makes it a versatile compound in organic synthesis and research applications.
Properties
IUPAC Name |
tert-butyl 3-bromo-4-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-5-16-11-7-6-9(8-10(11)14)12(15)17-13(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAIKMCYUPZUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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